REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH3:14])[CH3:13])[CH:6]=[C:5]2[CH3:15].[Li]CCCC.CN([CH:24]=[O:25])C>>[CH3:13][N:12]([CH3:14])[C:7]1[CH:6]=[C:5]([CH3:15])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:24]=[O:25])[CH:3]=2)[N:8]=1
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Name
|
|
Quantity
|
0.3 g
|
Type
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reactant
|
Smiles
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BrC=1C=C2C(=CC(=NC2=CC1)N(C)C)C
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Name
|
|
Quantity
|
1.45 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
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0.23 mL
|
Type
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reactant
|
Smiles
|
CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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freshly distilled from over LiAlH4) THF under N2 at -78° C.
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Type
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ADDITION
|
Details
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was added to the reaction mixture in one portion
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Type
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CUSTOM
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Details
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The dry ice/acetone bath was removed 12 minutes
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Duration
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12 min
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Type
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ADDITION
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Details
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after the addition of DMF
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Type
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TEMPERATURE
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Details
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to warm to -40°
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Type
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ADDITION
|
Details
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The reaction mixture was poured onto 17 ml of 1N HCl in ice (22 minutes after addition of DMF)
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Duration
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22 min
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Type
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EXTRACTION
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Details
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extracted with 30 ml ether
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Type
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EXTRACTION
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Details
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extracted with three 20 ml portions of CH2Cl2
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Type
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EXTRACTION
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Details
|
The yellow-orange coloured extract
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Type
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WASH
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Details
|
was washed with H2O
|
Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
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CUSTOM
|
Details
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the residue dried in a vacuum oven, wt 0.23 g (95.8%), m.p. 96°-99° C
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Type
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CUSTOM
|
Details
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The product was recrystallised three times (EtOH/H2O)
|
Type
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DISSOLUTION
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Details
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The product was dissolved in 2:1 hexane/EtOAc
|
Type
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CUSTOM
|
Details
|
Fractions were collected
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from absolute ethanol
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Name
|
|
Type
|
|
Smiles
|
CN(C1=NC2=CC=C(C=C2C(=C1)C)C=O)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |